(2-Fluorospiro[2.3]hexan-5-yl)methanamine
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Overview
Description
(2-Fluorospiro[2.3]hexan-5-yl)methanamine: is a chemical compound with the molecular formula C7H12FN It is characterized by a spirocyclic structure, which includes a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorospiro[2.3]hexan-5-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the fluorine atom and the amine group. One common method involves the reaction of a suitable cyclohexane derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom. The amine group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorospiro[2.3]hexan-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, (2-Fluorospiro[2.3]hexan-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of (2-Fluorospiro[2.3]hexan-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in its binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (1-Fluorospiro[2.3]hexan-5-yl)methanamine
- (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, (2-Fluorospiro[2.3]hexan-5-yl)methanamine is unique due to the position of the fluorine atom and the specific configuration of the spirocyclic structure.
Properties
IUPAC Name |
(2-fluorospiro[2.3]hexan-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-6-3-7(6)1-5(2-7)4-9/h5-6H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKSQOUUASVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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